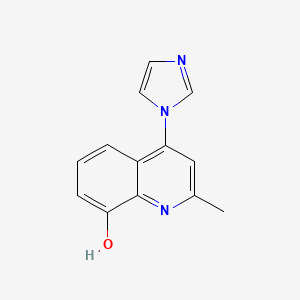

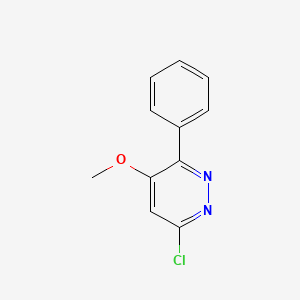

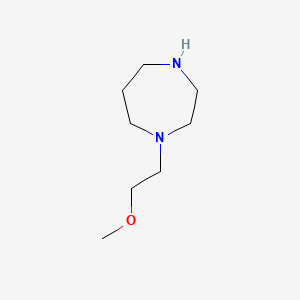

![molecular formula C11H17N3 B1627666 n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine CAS No. 879896-59-0](/img/structure/B1627666.png)

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine

説明

“n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine” is a chemical compound with the molecular formula C11H17N3 . It is also known as “3-(1-methyl-2-pyrrolidinyl)-pyridine” or “Nicotine” and has a molecular weight of 162.2316 . It is a solid substance .

Molecular Structure Analysis

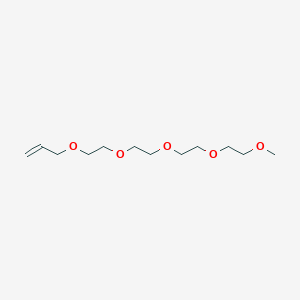

The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

The compound “n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine” has a molecular weight of 177.25 . It is a solid substance . The InChI code for this compound is 1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 .科学的研究の応用

Antimicrobial Activity

The pyrrolidine ring, a core structure in n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine, has been shown to enhance antimicrobial activity. Studies suggest that the introduction of certain N′-substituents can significantly increase antibacterial properties . This compound could be pivotal in developing new antibiotics, especially in the face of rising antibiotic resistance.

Cancer Therapy

Pyrrolidine derivatives have been identified as promising scaffolds in cancer therapy due to their ability to interfere with various biological pathways involved in cancer progression . The compound may serve as a lead structure for designing novel anticancer agents.

Anti-inflammatory Agents

Compounds featuring the pyrrolidine ring have demonstrated potential as anti-inflammatory agents. The structural versatility of pyrrolidine allows for the synthesis of compounds that can modulate inflammatory responses, which is crucial for treating chronic inflammatory diseases .

Neuropharmacology

In neuropharmacological research, pyrrolidine derivatives are explored for their potential to act on the central nervous system. They can be designed to target specific neurotransmitter systems, offering therapeutic options for neurological disorders .

Antidepressant Properties

The pyrrolidine scaffold is also associated with antidepressant activity. By modifying the pyrrolidine ring, researchers can develop compounds with the potential to regulate mood and treat depressive disorders .

Antiviral Applications

Pyrrolidine derivatives have shown promise in antiviral therapy. Their ability to inhibit viral replication makes them valuable candidates for the development of new antiviral drugs, particularly in the ongoing fight against emerging viral diseases .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring is exploited in enantioselective synthesis, which is essential for creating drugs with specific desired effects. The compound’s structure could be used to develop enantioselective catalysts that produce chiral drug molecules .

Drug Design and Discovery

Lastly, the pyrrolidine ring’s non-planarity and sp3-hybridization contribute to three-dimensional molecular diversity, which is a valuable trait in drug design. This compound could be instrumental in the discovery of new drugs with unique biological profiles .

作用機序

Target of Action

The primary target of n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to kappa-opioid ligands. The KOR plays a crucial role in the regulation of pain, mood, and consciousness .

Mode of Action

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other substances . This compound has a high affinity for human, rat, and mouse KOR .

Biochemical Pathways

Given its antagonistic action on the kor, it likely impacts pathways related to pain perception, mood regulation, and consciousness .

Result of Action

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine has demonstrated antidepressant-like efficacy in a mouse forced-swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference test .

特性

IUPAC Name |

N-methyl-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-12-9-10-4-5-13-11(8-10)14-6-2-3-7-14/h4-5,8,12H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGXBBZQYBQAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594600 | |

| Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine | |

CAS RN |

879896-59-0 | |

| Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

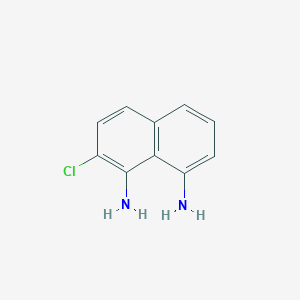

![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)